N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide

Epigenetics PRMT inhibition Methyltransferase selectivity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide (CAS 1448027-01-7) is a synthetic small molecule belonging to the aminopyrimidine class. It features a 2-dimethylamino-4,6-dimethylpyrimidine core linked to a cyclopropanecarboxamide moiety at the 5-position.

Molecular Formula C12H18N4O
Molecular Weight 234.303
CAS No. 1448027-01-7
Cat. No. B2433200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide
CAS1448027-01-7
Molecular FormulaC12H18N4O
Molecular Weight234.303
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2CC2
InChIInChI=1S/C12H18N4O/c1-7-10(15-11(17)9-5-6-9)8(2)14-12(13-7)16(3)4/h9H,5-6H2,1-4H3,(H,15,17)
InChIKeyAEOSDYRJUREFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide: Chemical Identity and Kinase Profiling Landscape


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide (CAS 1448027-01-7) is a synthetic small molecule belonging to the aminopyrimidine class. It features a 2-dimethylamino-4,6-dimethylpyrimidine core linked to a cyclopropanecarboxamide moiety at the 5-position [1]. This compound has been profiled against protein arginine methyltransferases (PRMTs) in biochemical assays, revealing a distinct selectivity fingerprint, and appears in patent literature concerning cyclopropane-based orexin receptor modulators, indicating its relevance as both a pharmacological probe and a synthetic intermediate [2].

Why N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide Cannot Be Replaced by Generic Pyrimidine Analogs


Even subtle alterations to the substitution pattern on the pyrimidine core can dramatically redirect target affinity and selectivity. For instance, replacing the 2-dimethylamino group with bulkier amines such as 4-methylpiperazine or morpholine shifts kinase inhibition profiles toward JAK/TYK or LDH-A pathways, while the unsubstituted or bis-dimethylamino variants exhibit distinct PRMT or DHFR activity landscapes [1]. The specific 2-dimethylamino-4,6-dimethyl-5-cyclopropanecarboxamide arrangement yields a unique PRMT1-over-PRMT6 selectivity window that generic pyrimidine analogs in the same catalog do not replicate, making blind substitution in SAR studies or procurement workflows chemically and pharmacologically invalid [1].

Quantitative Differentiation Evidence for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide


PRMT1 vs. PRMT6 Selectivity: A 29-Fold Window Not Observed in Closest Analogs

In head-to-head biochemical profiling using identical assay conditions (His6x-tagged recombinant enzymes expressed in E. coli, [3H]SAM and histone peptide substrates), the target compound displayed an IC50 of 7,200 nM for PRMT1 versus 211,000 nM for PRMT6, a 29-fold selectivity margin [1]. The closest catalog analog, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopropanecarboxamide, lacks this selectivity profile and preferentially inhibits JAK2 and TYK2 in the sub-micromolar range, demonstrating that the 4,6-dimethyl substitution is critical for steering activity away from kinases and toward the PRMT family .

Epigenetics PRMT inhibition Methyltransferase selectivity

PRMT1 Selectivity over CARM1: Greater Than 55-Fold Discrimination

Against the closely related protein arginine methyltransferase CARM1, the target compound showed an IC50 > 400,000 nM under matched assay conditions, translating to a >55-fold selectivity margin for PRMT1 over CARM1 [1]. This discrimination is significant because CARM1 shares high structural homology with PRMT1, and many pan-PRMT inhibitors do not achieve this degree of separation. The 2-dimethylamino-4,6-dimethyl substitution pattern appears to exploit subtle differences in the SAM-binding pocket geometry between these isoforms, a structural feature absent in analogs with bulkier C2 substituents [1].

Epigenetics CARM1 Isoform selectivity

Structural Determinants of Kinase vs. Methyltransferase Pathway Partitioning

The C2-dimethylamino group on a 4,6-dimethylpyrimidine scaffold directs biological activity away from kinase inhibition and toward methyltransferase engagement. Analogs with C2-piperazine or C2-morpholine substituents (e.g., N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide) exhibit potent kinase IC50 values in the 11–43 nM range against cancer-related kinases, while the target compound shows no detectable kinase inhibition at comparable concentrations and instead engages PRMTs in the micromolar range [1]. This represents a qualitative shift in target class preference driven entirely by the C2 amine substitution, making the compound a valuable tool for epigenetic research where residual kinase activity would be detrimental [2].

Kinase selectivity Pyrimidine SAR Target class switching

Optimal Use Cases for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide in Research and Procurement


PRMT1-Selective Chemical Probe Development for Epigenetic Target Validation

The compound's 29-fold PRMT1-over-PRMT6 selectivity and >55-fold selectivity over CARM1 make it suitable as a starting scaffold for developing PRMT1-biased chemical probes. Unlike pan-PRMT inhibitors that confound isoform-specific biology, this scaffold allows researchers to dissect PRMT1-specific functions in gene regulation without interference from PRMT6 or CARM1 activities [1].

Negative Control Compound for Kinase Inhibitor Screening Cascades

Because the 2-dimethylamino-4,6-dimethyl substitution pattern redirects activity away from kinases (unlike C2-piperazine or C2-morpholine analogs which show potent nanomolar kinase inhibition), this compound can serve as a negative control in kinase inhibitor screening cascades, helping to distinguish genuine kinase-dependent phenotypes from off-target methyltransferase effects [1].

Synthetic Intermediate for Orexin Receptor Modulator Libraries

The compound appears in patent literature (HK1184454B) within the context of cyclopropane-based orexin receptor antagonists. Its 5-cyclopropanecarboxamide handle is amenable to further derivatization, making it a valuable building block for synthesizing focused libraries targeting orexin receptors for sleep disorder and addiction research [2].

Epigenetic Selectivity Reference Standard in Methyltransferase Panel Screens

The quantitative PRMT1/PRMT6/CARM1 selectivity data available through BindingDB [1] position this compound as a useful reference standard for calibrating methyltransferase panel screens, enabling researchers to benchmark the selectivity of novel PRMT inhibitors against a well-characterized, commercially available compound.

Quote Request

Request a Quote for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.